molecular formula C18H16O B14621968 2,5-Bis(4-methylphenyl)furan CAS No. 57196-75-5

2,5-Bis(4-methylphenyl)furan

Cat. No.: B14621968
CAS No.: 57196-75-5
M. Wt: 248.3 g/mol
InChI Key: ACGDQFJBTKFRNT-UHFFFAOYSA-N
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Description

2,5-Bis(4-methylphenyl)furan is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two 4-methylphenyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-methylphenyl)furan typically involves the reaction of 4-methylbenzaldehyde with furan in the presence of a catalyst. One common method is the acid-catalyzed cyclodehydration of 1,4-diketones derived from 4-methylbenzaldehyde . The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-methylphenyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

2,5-Bis(4-methylphenyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methylphenyl)furan in biological systems involves its interaction with cellular targets. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit key enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(4-methylphenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl groups enhance its stability and reactivity compared to other furan derivatives, making it a valuable compound in various applications.

Properties

CAS No.

57196-75-5

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2,5-bis(4-methylphenyl)furan

InChI

InChI=1S/C18H16O/c1-13-3-7-15(8-4-13)17-11-12-18(19-17)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

ACGDQFJBTKFRNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C

Origin of Product

United States

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